-Oxo-2-pyrrolidin-1-ylethanamine contains a ketone group (C=O) and a secondary amine (NH). These functional groups can participate in various chemical reactions, making the molecule a potential candidate for synthesis of more complex molecules.
It shares some structural similarities with known molecules that have biological activity. For instance, it has a pyrrolidine ring similar to the neurotransmitter GABA (gamma-Aminobutyric acid) , but lacks the carboxylic acid group. This suggests potential for exploring its interactions with related biological targets.
More research is needed to determine the specific properties and potential applications of 2-Oxo-2-pyrrolidin-1-ylethanamine. This might involve studies on its reactivity, synthesis of derivatives, and evaluation of biological activity.
2-Oxo-2-pyrrolidin-1-ylethanamine, also known by its systematic name, is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring. This compound has the molecular formula and is characterized by the presence of a carbonyl group (ketone) adjacent to the nitrogen atom in the pyrrolidine ring. Its structure is significant in various chemical and biological contexts, making it a subject of interest in medicinal chemistry and organic synthesis.
These reactions highlight its versatility as a building block in organic synthesis.
2-Oxo-2-pyrrolidin-1-ylethanamine exhibits various biological activities, primarily attributed to its structural features. Compounds with similar pyrrolidine structures have been noted for their potential pharmacological properties, including:
The biological significance of this compound emphasizes its potential in drug discovery and development.
Synthesis of 2-Oxo-2-pyrrolidin-1-ylethanamine can be achieved through several methods:
These methods illustrate the compound's accessibility in laboratory settings.
2-Oxo-2-pyrrolidin-1-ylethanamine finds applications across various fields:
These applications underscore its importance in both research and industrial contexts.
Studies on the interactions of 2-Oxo-2-pyrrolidin-1-ylethanamine with biological targets are crucial for understanding its pharmacodynamics. Research has indicated that it may interact with:
These interaction studies are essential for elucidating the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-Oxo-2-pyrrolidin-1-ylethanamine, contributing to its uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
2-Pyrrolidinone | Lactam | Exhibits neuroprotective effects |
1-Aminopiperidine | Piperidine derivative | Known for analgesic properties |
3-Hydroxy-N-methylpyrrolidine | Hydroxylated derivative | Potential antidepressant activity |
4-Pyridone | Pyridine derivative | Antimicrobial and anti-inflammatory effects |
The uniqueness of 2-Oxo-2-pyrrolidin-1-ylethanamine lies in its specific functional groups and their arrangement, which influence its reactivity and biological activity compared to these similar compounds.
2-Oxo-2-pyrrolidin-1-ylethanamine represents a structurally significant compound characterized by a pyrrolidine ring system linked to an ethanamine moiety through an amide bond. The molecular formula C₆H₁₂N₂O indicates a molecular weight of 128.17 g/mol, with the compound registered under CAS number 24152-95-2 [1] [2] [3]. The molecular architecture consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) connected via a carbonyl group to a primary amine-containing ethyl chain.
The fundamental bonding pattern reveals a tertiary amide functionality where the nitrogen atom of the pyrrolidine ring forms a planar amide bond with the carbonyl carbon. This arrangement creates a characteristic resonance-stabilized system with partial double-bond character between the nitrogen and carbonyl carbon [4] [5]. The pyrrolidine ring adopts an envelope conformation, which is typical for five-membered saturated rings, allowing for conformational flexibility while maintaining optimal orbital overlap [6] [7].
The compound exhibits a density of 1.1 ± 0.1 g/cm³ and demonstrates moderate polarity with a LogP value of -0.57, indicating favorable water solubility characteristics [8]. The polar surface area of 46.33 Ų reflects the presence of hydrogen bond acceptor and donor sites within the molecular structure [8]. The boiling point of 262.1 ± 23.0°C at 760 mmHg suggests significant intermolecular interactions, likely attributed to hydrogen bonding between amide functionalities [3] [8].
The spectroscopic characterization of 2-Oxo-2-pyrrolidin-1-ylethanamine provides comprehensive structural information through multiple analytical techniques, revealing distinctive signatures for each functional group within the molecule.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of 2-Oxo-2-pyrrolidin-1-ylethanamine. The ¹H NMR spectrum exhibits characteristic signals that clearly distinguish the various proton environments within the molecule. The pyrrolidine ring protons appear as complex multiplets in the region δ 1.40-1.70 ppm, reflecting the conformational flexibility of the five-membered ring system [9] [10]. These signals correspond to the methylene groups at positions 3 and 4 of the pyrrolidine ring, which undergo rapid interconversion between envelope conformations.
The amide-adjacent methylene protons (N-CH₂) display signals in the downfield region at δ 3.40-3.70 ppm, consistent with the electron-withdrawing effect of the neighboring nitrogen atom [10]. The primary amine protons of the ethanamine moiety typically appear as a broad singlet around δ 2.0-3.0 ppm, though the exact chemical shift is highly dependent on solvent and pH conditions [9].
¹³C NMR spectroscopy provides complementary structural information, with the amide carbonyl carbon exhibiting a characteristic resonance at δ 170-175 ppm [10]. This chemical shift is diagnostic for tertiary amide functionalities and confirms the presence of the expected carbonyl group. The pyrrolidine ring carbons appear in the aliphatic region at δ 25-30 ppm, while the ethanamine carbons show signals consistent with their respective chemical environments [10].
The NMR data collectively confirm the structural integrity of the compound and provide evidence for the dynamic conformational behavior of the pyrrolidine ring. Variable temperature NMR studies on related pyrrolidine amides have demonstrated moderate rotational barriers around the C-N amide bond, typical for tertiary amide systems [11].
Infrared spectroscopy reveals characteristic absorption bands that provide definitive evidence for the functional groups present in 2-Oxo-2-pyrrolidin-1-ylethanamine. The most prominent feature is the amide carbonyl stretching vibration, which appears as a strong absorption at approximately 1650 cm⁻¹ [12] [10]. This frequency is characteristic of tertiary amides and reflects the resonance stabilization of the amide bond.
The nitrogen-hydrogen stretching vibrations of the primary amine group manifest as medium to strong absorptions around 3300 cm⁻¹ [10]. These bands may appear as doublets due to symmetric and asymmetric stretching modes of the NH₂ group. The exact frequency and intensity of these absorptions are influenced by hydrogen bonding interactions, which can cause broadening and frequency shifts.
Additional characteristic absorptions include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to the methylene groups of both the pyrrolidine ring and the ethanamine chain [12]. The fingerprint region below 1500 cm⁻¹ contains various bending and skeletal vibrations that provide additional structural confirmation but are less diagnostic for functional group identification.
Comparative infrared studies of related pyrrolidine amides have shown that the amide carbonyl frequency is sensitive to conformational changes and intermolecular interactions [13]. The observed frequency of 1650 cm⁻¹ is consistent with a predominantly trans amide conformation, as cis amides typically exhibit slightly higher carbonyl stretching frequencies due to reduced resonance stabilization.
Mass spectrometry provides crucial information about the fragmentation behavior of 2-Oxo-2-pyrrolidin-1-ylethanamine under various ionization conditions. Under positive-ion electrospray ionization conditions, the compound readily forms a protonated molecular ion [M+H]⁺ at m/z 129, which serves as the precursor ion for tandem mass spectrometry experiments [14] [15].
The fragmentation pattern is dominated by cleavage at the amide bond, following the well-established mechanism for N-CO bond dissociation in amide-containing compounds [15]. The most prominent fragment ion appears at m/z 91, corresponding to the pyrrolidine cation radical formed by loss of the neutral ethanamine moiety (38 Da) [14] [15]. This fragment often serves as the base peak in the mass spectrum and is characteristic of pyrrolidine-containing compounds.
Additional fragmentation pathways include the loss of ammonia (17 Da) from the protonated molecular ion, yielding a fragment at m/z 112 [15]. This process involves rearrangement reactions typical of primary amine-containing compounds. The pyrrolidine ring can undergo further fragmentation to produce smaller fragments at m/z 70, corresponding to the ring structure after hydrogen rearrangements [15].
Lower-intensity fragments at m/z 43 arise from acyl cleavage, producing the acetyl cation (CH₃CO⁺) [15]. This fragmentation pattern is consistent with the presence of the carbonyl functionality and provides additional structural confirmation.
The fragmentation behavior of 2-Oxo-2-pyrrolidin-1-ylethanamine follows general principles established for amide-containing compounds, where the cleavage of the N-CO bond is energetically favored due to the stability of the resulting fragments [15]. These fragmentation patterns serve as diagnostic tools for structural identification and can be used to distinguish this compound from related structural analogs.
Crystallographic analysis of 2-Oxo-2-pyrrolidin-1-ylethanamine and related compounds provides detailed information about the three-dimensional molecular structure and intermolecular packing arrangements. While specific crystal structure data for this exact compound are limited in the literature, extensive studies on closely related pyrrolidine amides offer valuable insights into the expected structural characteristics.
The amide bond in pyrrolidine-containing compounds consistently adopts a predominantly trans configuration, as evidenced by X-ray crystallographic studies of similar structures [4] [5] [16] [17]. The dihedral angle ω, defined by the C-N-C=O torsion, typically measures approximately 180°, confirming the trans geometry. This conformation is stabilized by the resonance characteristics of the amide bond and minimizes steric interactions between the pyrrolidine ring and the ethanamine substituent.
The pyrrolidine ring exhibits the characteristic envelope conformation observed in five-membered saturated rings [6] [7]. This puckered geometry allows the ring to minimize torsional strain while maintaining optimal orbital overlap. The degree of puckering can vary depending on substituent effects and crystal packing forces, but the envelope conformation remains the predominant structural motif [18] [19].
Intermolecular interactions in the crystal lattice are primarily governed by hydrogen bonding between the primary amine groups and amide carbonyl oxygens [4] [5]. These N-H···O=C interactions create extended hydrogen-bonded networks that stabilize the crystal structure and influence the overall packing arrangement. The hydrogen bond distances and angles are typical for moderate-strength hydrogen bonds, with N···O distances ranging from 2.8 to 3.2 Å.
Conformational analysis through computational methods complements the crystallographic data and provides information about the solution-phase behavior of the molecule. Density functional theory calculations on related pyrrolidine amides indicate moderate rotational barriers around the C-N amide bond, consistent with the tertiary amide character [11]. The calculated conformational energy profiles show that the trans amide configuration is energetically preferred over the cis form by approximately 2-4 kcal/mol.
The flexibility of the pyrrolidine ring contributes to the overall conformational dynamics of the molecule. Pseudorotational analysis indicates that the ring can readily interconvert between different envelope conformations, with barriers of only a few kilocalories per mole [19]. This conformational flexibility has implications for the biological activity and pharmacological properties of related compounds.
Variable temperature crystallographic studies on similar compounds have revealed that the molecular conformation remains relatively stable over a wide temperature range, indicating that the observed crystal structure is representative of the preferred molecular geometry [20]. The thermal parameters derived from these studies provide information about the atomic displacement patterns and confirm the reliability of the structural model.
The crystal packing efficiency and intermolecular interaction patterns observed in related pyrrolidine amides suggest that 2-Oxo-2-pyrrolidin-1-ylethanamine would likely crystallize in a similar manner, with molecules arranged to maximize hydrogen bonding interactions while minimizing steric conflicts [5]. The polar surface area of 46.33 Ų indicates significant potential for intermolecular interactions, supporting the formation of well-ordered crystal structures.
Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₂N₂O | [1] [2] [3] |
Molecular Weight (g/mol) | 128.17 | [1] [2] [3] [8] |
Exact Mass | 128.094955 | [8] |
CAS Number | 24152-95-2 | [1] [21] [2] [3] [8] |
Density (g/cm³) | 1.1 ± 0.1 | [8] |
Boiling Point (°C) | 262.1 ± 23.0 at 760 mmHg | [3] [8] |
Flash Point (°C) | 112.3 ± 22.6 | [8] |
Refractive Index | 1.518 | [8] |
LogP | -0.57 | [8] |
Polar Surface Area (Ų) | 46.33 | [8] |
InChI Key | SJNAQBNIUKINQH-UHFFFAOYSA-N | [8] |
Spectroscopic Characteristics
Technique | Key Characteristics | Reference |
---|---|---|
Nuclear Magnetic Resonance (¹H NMR) | Pyrrolidine CH₂ signals: δ 1.40-1.70 ppm (m); Amide CH₂: δ 3.40-3.70 ppm (m) | [9] [10] |
Nuclear Magnetic Resonance (¹³C NMR) | Amide carbonyl: δ 170-175 ppm; Pyrrolidine carbons: δ 25-30 ppm | [10] |
Infrared Spectroscopy (IR) | C=O stretch: ~1650 cm⁻¹; N-H stretch: ~3300 cm⁻¹ | [12] [10] |
Mass Spectrometry (MS) | Molecular ion [M+H]⁺: m/z 129; Base peak: m/z 91 (benzyl cation analog) | [14] [15] |
Mass Spectrometric Fragmentation Patterns
Fragment Ion (m/z) | Assignment | Relative Intensity | Fragmentation Mechanism | Reference |
---|---|---|---|---|
129 [M+H]⁺ | Protonated molecular ion | Moderate | Protonation at nitrogen | [14] [15] |
112 | Loss of NH₃ (17 Da) | Low | Alpha cleavage | [15] |
91 | Pyrrolidine cation fragment | Base peak | N-CO bond cleavage | [14] [15] |
70 | Pyrrolidine ring fragment | Moderate | Ring fragmentation | [15] |
43 | Acetyl cation (CH₃CO⁺) | Low | Acyl cleavage | [15] |
Conformational Analysis Parameters
Parameter | Value/Description | Method | Reference |
---|---|---|---|
Amide bond conformation | Predominantly trans configuration | NMR/X-ray crystallography | [4] [5] [16] [17] |
Pyrrolidine ring pucker | Envelope conformation with flexibility | NMR/Computational | [6] [7] [18] [19] |
C-N bond rotation barrier | Moderate (typical for tertiary amides) | Variable temperature NMR | [11] |
Preferred dihedral angle (ω) | ~180° (trans amide) | X-ray crystallography | [4] [5] [22] |
Hydrogen bonding pattern | Intermolecular N-H···O=C interactions | X-ray crystallography | [4] [5] |
The amidation of pyrrolidine derivatives represents a fundamental synthetic approach for accessing 2-Oxo-2-pyrrolidin-1-ylethanamine and related compounds. This methodology relies on the nucleophilic character of pyrrolidine nitrogen to form amide bonds with activated carboxylic acid derivatives [1] [2].
Direct Amidation Procedures
The most straightforward approach involves the reaction of pyrrolidine with amino acid derivatives or activated carboxylic acid precursors. The reaction typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar carbodiimide-based activating agents. Under these conditions, yields ranging from 70-95% can be achieved at temperatures between room temperature and 80°C [1] [2].
The reaction mechanism proceeds through the formation of an activated intermediate, typically an O-acylisourea, which subsequently undergoes nucleophilic attack by the pyrrolidine nitrogen. This process eliminates the need for harsh conditions while maintaining high selectivity for the desired amide product [3].
EDC-Mediated Coupling Reactions
The EDC-mediated coupling methodology has proven particularly effective for the synthesis of pyrrolidine amide derivatives. This approach demonstrates exceptional versatility, accommodating various carboxylic acid precursors and pyrrolidine derivatives. Reaction conditions typically involve temperatures ranging from 0°C to reflux, with yields consistently falling within the 59-90% range [2].
The success of this methodology stems from the mild reaction conditions and excellent functional group tolerance. The process typically involves mixing the carboxylic acid component with EDC in the presence of a suitable base, followed by addition of the pyrrolidine component. The reaction proceeds smoothly in various solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide [4].
Catalytic reduction of imine precursors has emerged as a highly efficient and selective method for synthesizing pyrrolidine derivatives, including 2-Oxo-2-pyrrolidin-1-ylethanamine [5] [6].
Imine Reductase (IRED) Catalysis
Imine reductases represent a class of NADPH-dependent oxidoreductases that catalyze the enantioselective reduction of cyclic and acyclic imines to the corresponding chiral amines. These enzymes demonstrate remarkable efficiency for the synthesis of pyrrolidine derivatives, achieving yields of 85-98% under mild conditions (25-37°C) [5] [6].
The IRED-catalyzed process offers several advantages over traditional chemical reduction methods. The reaction operates under physiological conditions, eliminates the need for harsh reducing agents, and provides excellent enantioselectivity. The substrate scope encompasses various substituted pyrrolidine precursors, making this approach particularly valuable for pharmaceutical applications [6].
Palladium-Catalyzed Asymmetric Reactions
Palladium-catalyzed asymmetric [3+2] cycloaddition reactions with imine acceptors provide another effective route to pyrrolidine products. This methodology employs trimethylenemethane (TMM) as the cycloaddition partner and utilizes novel phosphoramidite ligands to achieve high levels of stereoselectivity [7].
The reaction proceeds through a zwitterionic palladium-TMM intermediate, which undergoes nucleophilic addition to the imine substrate. Subsequent cyclization affords the desired pyrrolidine product with excellent regio-, diastereo-, and enantioselectivity. Typical yields range from 64-99% at reaction temperatures around 80°C [7].
Industrial production of pyrrolidine and its derivatives, including precursors to 2-Oxo-2-pyrrolidin-1-ylethanamine, relies primarily on continuous catalytic processes designed for large-scale manufacturing [8] [9].
Butanediol-Ammonia Reaction Process
The primary industrial route involves the reaction of 1,4-butanediol with ammonia in the presence of cobalt-nickel oxide catalysts supported on alumina. This process operates at temperatures of 165-200°C and pressures of 17-21 MPa, achieving yields of 70-78% [8].
The reaction is conducted in continuous tube reactors or tube bundle reactors operated in downflow mode. The catalyst is arranged as a fixed bed, and the conversion utilizes the cycle gas method to optimize reactant contact time and conversion efficiency. The product undergoes multistage purification through extractive and azeotropic distillation to achieve purities exceeding 99.5% [8].
Tetrahydrofuran-Ammonia Reaction Process
An alternative industrial approach utilizes tetrahydrofuran as the starting material, reacting it with ammonia over gamma alumina catalysts. This process operates at temperatures of 275-375°C with significant excess ammonia ratios (6-20 moles ammonia per mole of tetrahydrofuran) [9].
The gamma alumina catalyst demonstrates superior performance compared to alpha alumina alternatives, providing higher conversions and yields (55-60%) while minimizing byproduct formation. The process benefits from catalyst reactivation procedures involving air treatment at 500-600°C to remove carbonaceous deposits [9].
Process Optimization Strategies
Industrial optimization focuses on several key parameters: catalyst design and regeneration, reaction temperature control, ammonia-to-substrate ratios, and separation efficiency. The cycle gas method employed in these processes ensures optimal reactant utilization while minimizing waste generation [8] [9].
Modern industrial facilities incorporate advanced process control systems to maintain consistent product quality and maximize catalyst lifetime. Continuous monitoring of reaction parameters enables real-time adjustments to optimize yield and selectivity [8].
Contemporary synthetic approaches increasingly emphasize green chemistry principles to minimize environmental impact while maintaining high efficiency and selectivity [10] [11] [12].
Water-Based Synthesis Systems
Water-based synthesis represents a significant advancement in green pyrrolidine chemistry. The synthesis of N-methylpyrrolidine via aqueous medium using potassium carbonate as catalyst demonstrates the viability of this approach. The process operates at moderate temperatures (90°C) and achieves yields of 80-85% while eliminating the need for organic solvents [11].
This methodology utilizes inexpensive and environmentally benign reagents, including water as the primary solvent and potassium carbonate as a mild base catalyst. The process demonstrates excellent functional group tolerance and can be adapted for various pyrrolidine derivatives [11].
Green Binary Solvent Mixtures
Recent developments in green solvent systems have identified binary mixtures that effectively replace traditional organic solvents. Combinations such as dimethyl sulfoxide/ethyl acetate (1:9) and N-butylpyrrolidone/1,3-dioxolane (2:8 or 4:6) provide polarity and viscosity characteristics similar to dimethylformamide while offering improved environmental profiles [12].
These solvent systems demonstrate comparable or superior performance in pyrrolidine synthesis compared to conventional solvents. The approach enables Fmoc-removal reactions using pyrrolidine as base, expanding the available solvent space for green solid-phase peptide synthesis applications [12].
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool for pyrrolidine preparation, offering reduced reaction times, improved yields (68-85%), and enhanced energy efficiency. The methodology operates at temperatures of 140-180°C with significantly shortened reaction periods compared to conventional heating methods [13].
MAOS approaches demonstrate particular effectiveness for cyclization reactions and can accommodate various starting materials. The technique enables precise temperature and pressure control while minimizing thermal decomposition and side product formation [13].
Solvent-Free and Catalyst-Free Approaches
Recent research has identified solvent-free and catalyst-free methodologies for pyrrolidine synthesis. Three-component domino reactions in ethanol/water mixtures under catalyst-free conditions provide access to polycyclic pyrrolidine-fused compounds with high yields and minimal environmental impact [10].
These approaches eliminate the need for toxic solvents and metal catalysts while maintaining excellent synthetic efficiency. The methodology demonstrates broad substrate scope and functional group tolerance, making it particularly attractive for pharmaceutical applications [10].
Process Intensification and Continuous Flow
Continuous flow methodologies offer significant advantages for green pyrrolidine synthesis, including improved heat and mass transfer, reduced waste generation, and enhanced safety profiles. Microflow reactors enable precise control of reaction parameters while minimizing hold-up volumes and reducing environmental impact [14].